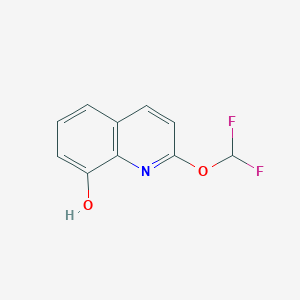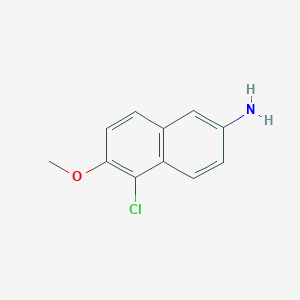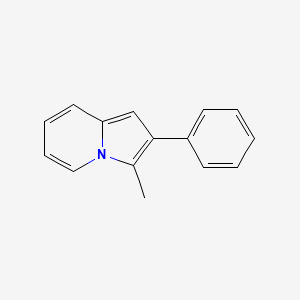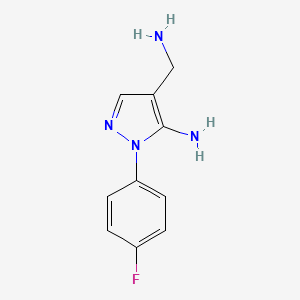![molecular formula C12H9N3O B11893851 1-(3H-Pyrazolo[4,3-f]quinolin-3-yl)ethan-1-one CAS No. 61317-48-4](/img/structure/B11893851.png)
1-(3H-Pyrazolo[4,3-f]quinolin-3-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3H-Pyrazolo[4,3-f]quinolin-3-yl)ethanone is a heterocyclic compound that combines the structural features of pyrazole and quinoline. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The unique arrangement of nitrogen atoms within its structure imparts distinct chemical properties, making it a valuable subject for research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3H-Pyrazolo[4,3-f]quinolin-3-yl)ethanone typically involves the condensation of quinoline derivatives with hydrazine or its derivatives. One common method includes the reaction of ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate with substituted hydrazine, followed by cyclization . The reaction is usually carried out in a solvent such as tetrahydrofuran under reflux conditions to yield the desired pyrazoloquinoline .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3H-Pyrazolo[4,3-f]quinolin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Quinoline-3-carboxylic acid derivatives.
Reduction: 1-(3H-Pyrazolo[4,3-f]quinolin-3-yl)ethanol.
Substitution: Halogenated pyrazoloquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3H-Pyrazolo[4,3-f]quinolin-3-yl)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its pharmacological activities, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which 1-(3H-Pyrazolo[4,3-f]quinolin-3-yl)ethanone exerts its effects is often related to its interaction with biological targets such as enzymes or receptors. For instance, it may inhibit specific kinases involved in disease pathways by binding to their active sites, thereby blocking their activity . The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.
Vergleich Mit ähnlichen Verbindungen
1H-Pyrazolo[3,4-b]quinoline: Shares a similar core structure but differs in the position of the nitrogen atoms.
4-(3H-Pyrazolo[4,3-f]quinolin-7-yl)-N-(2-(dimethylamino)ethyl)benzamide: A derivative with additional functional groups that enhance its biological activity.
Uniqueness: 1-(3H-Pyrazolo[4,3-f]quinolin-3-yl)ethanone is unique due to its specific arrangement of nitrogen atoms and the presence of the ethanone group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
61317-48-4 |
|---|---|
Molekularformel |
C12H9N3O |
Molekulargewicht |
211.22 g/mol |
IUPAC-Name |
1-pyrazolo[4,3-f]quinolin-3-ylethanone |
InChI |
InChI=1S/C12H9N3O/c1-8(16)15-12-5-4-11-9(3-2-6-13-11)10(12)7-14-15/h2-7H,1H3 |
InChI-Schlüssel |
WXDOWOHPYAPHRG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1C2=C(C=N1)C3=C(C=C2)N=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Ethyl-4,7-dihydroxy-2-methyl-1H-imidazo[4,5-b]pyridin-5(4H)-one](/img/structure/B11893779.png)
![3-Methylimidazo[1,2-b]isoquinoline-5,10-dione](/img/structure/B11893782.png)
![3-[(1-Hydroxypentan-3-yl)amino]-1lambda-thietane-1,1-dione](/img/structure/B11893783.png)

![4-Methoxy-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-G]isoquinoline](/img/structure/B11893796.png)



![N,N,1-Trimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B11893824.png)




![1,3-Dihydrospiro[indene-2,2'-pyrrolidine]-5,6-diol](/img/structure/B11893870.png)
